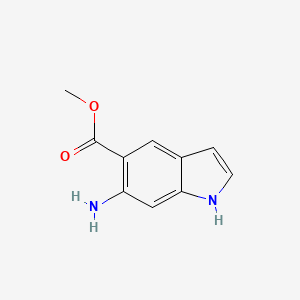
6-amino-1H-indole-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of methyl 6-amino-1H-indole-5-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings . Other methods include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the Madelung indole synthesis . These methods typically involve the transformation of heterocycles, the conversion of indolines into indoles, and the reduction of oxindoles to indoles . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 6-amino-1H-indole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation, nitration, and sulfonation . Major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles .
Scientific Research Applications
Methyl 6-amino-1H-indole-5-carboxylate has numerous scientific research applications. In chemistry, it is used as a reactant for the synthesis of various biologically active compounds . In biology, it has been studied for its antiviral and anticancer properties . In medicine, it is explored for its potential as a therapeutic agent for treating various diseases . In the industry, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of methyl 6-amino-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and the reduction of inflammation .
Comparison with Similar Compounds
Methyl 6-amino-1H-indole-5-carboxylate can be compared with other similar compounds, such as methyl indole-6-carboxylate and methyl 3-amino-1H-indole-2-carboxylate . These compounds share similar structural features but differ in their biological activities and applications . For instance, methyl indole-6-carboxylate is known for its use in the synthesis of indirubin derivatives, while methyl 3-amino-1H-indole-2-carboxylate is used in the preparation of pyrimidoindole derivatives . The uniqueness of methyl 6-amino-1H-indole-5-carboxylate lies in its specific substitution pattern, which imparts distinct biological properties and reactivity .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 6-amino-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,11H2,1H3 |
InChI Key |
ZNRBDWKTACDOIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















